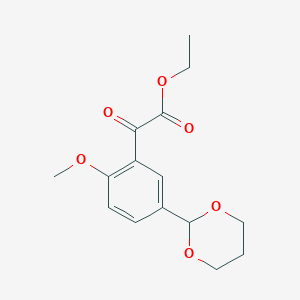

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Descripción general

Descripción

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a complex organic compound featuring a benzoylformate core with an ethyl ester group and a 1,3-dioxane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst . The benzoylformate core is then introduced via esterification reactions, often using ethyl orthoformate and a suitable catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including continuous removal of water to drive the reaction to completion .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate can undergo various chemical reactions, including:

Reduction: Reduction reactions using agents like NaBH₄ or LiAlH₄ can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents for these reactions include:

Oxidizing agents: KMnO₄, CrO₃, OsO₄

Reducing agents: NaBH₄, LiAlH₄

Nucleophiles: RMgX, RLi, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Aplicaciones Científicas De Investigación

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a chelating agent, binding to metal ions and facilitating catalytic reactions . The ester group can undergo hydrolysis, releasing active intermediates that participate in further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

5-Ethyl-5-hydroxymethyl-1,3-dioxane esters: These compounds share the 1,3-dioxane ring and exhibit similar chemical reactivity and biological activity.

2-(1,3-Dioxan-2-yl)ethyl derivatives: These compounds are used in similar applications, particularly in polymer synthesis and as intermediates in organic synthesis.

Uniqueness

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is unique due to its combination of a benzoylformate core with a 1,3-dioxane ring, providing a versatile scaffold for various chemical modifications and applications. Its biocompatibility and degradability make it particularly attractive for biomedical and industrial applications .

Actividad Biológica

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and synthetic applications.

Chemical Structure and Properties

This compound is characterized by its unique dioxane ring structure combined with a methoxybenzoyl group. The molecular formula is , and it possesses distinct functional groups that contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. The methoxy group and the carbonyl functionalities are critical for binding to enzyme active sites, influencing catalytic activity .

- Cell Signaling Modulation : this compound may alter cellular signaling pathways by modulating receptor activity. This modulation can lead to changes in cellular responses, including proliferation and apoptosis .

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

This suggests potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. These findings indicate that this compound may have potential as an anticancer agent .

Comparative Analysis with Related Compounds

Comparative studies with similar compounds highlight the unique biological profile of this compound. For instance:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Moderate | 25 µM (HeLa) |

| Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate | Low | >50 µM |

| trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | High | 40 µM (MCF-7) |

These comparisons illustrate that while some related compounds exhibit strong antimicrobial properties, this compound shows a balanced profile of antimicrobial and cytotoxic activities .

Propiedades

IUPAC Name |

ethyl 2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-3-19-14(17)13(16)11-9-10(5-6-12(11)18-2)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIROEGHQHTDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)C2OCCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001203142 | |

| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-46-3 | |

| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.